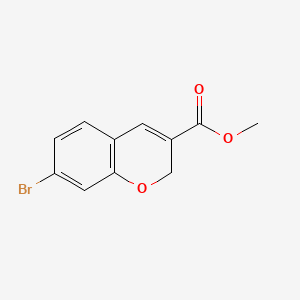

methyl 7-bromo-2H-chromene-3-carboxylate

Description

Chemical Identity and Fundamental Properties

Molecular Structure and Identification

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The corresponding International Chemical Identifier Key for this compound is WDRUUWPEQBSXRD-UHFFFAOYSA-N, which serves as a hashed, fixed-length representation derived from the full International Chemical Identifier string. This compressed identifier provides a convenient reference format that maintains the uniqueness of the full International Chemical Identifier while offering enhanced utility for database indexing, internet searching, and cross-platform chemical information exchange. The International Chemical Identifier Key system employs a sophisticated encoding algorithm that generates a 27-character identifier consisting of three hyphen-separated blocks that collectively provide a unique fingerprint for the molecular structure.

These International Chemical Identifier-based identification systems offer several advantages over traditional chemical naming and numbering systems, including machine-readable format compatibility, automatic generation capabilities, and inherent structural validation features. For methyl 7-bromo-2H-chromene-3-carboxylate, these identifiers facilitate accurate chemical information retrieval across diverse research platforms and enable automated structure-based searching in chemical databases and literature resources.

| Identifier Type | Value | Format |

|---|---|---|

| International Chemical Identifier | 1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 | Full structural encoding |

| International Chemical Identifier Key | WDRUUWPEQBSXRD-UHFFFAOYSA-N | Hashed compressed format |

| Chemical Abstract Service Number | 1263285-65-9 | Numerical registry identifier |

| Molecular Data Lexicon Number | MFCD12965038 | Alternative database identifier |

Propriétés

IUPAC Name |

methyl 7-bromo-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRUUWPEQBSXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676474 | |

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-65-9 | |

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In a representative procedure, 3-bromophenol reacts with methyl 3-oxobutanoate in 70% sulfuric acid at 40°C for 72 hours, yielding the chromene backbone via cyclodehydration. The bromine atom at the 7-position originates from the phenolic starting material, while the ester group derives from the β-keto ester. Solid acid catalysts like zeolites or sulfonated carbon have been explored to improve environmental sustainability, though yields remain modest (~25–35%).

Critical Parameters:

-

Acid Catalyst : Concentrated H2SO4 achieves cyclization but requires neutralization steps.

-

Temperature : Elevated temperatures (>60°C) accelerate side reactions, reducing selectivity.

-

Solvent : Solvent-free conditions or acetic acid as a co-solvent enhance reaction efficiency.

Bromination Strategies: Direct vs. Indirect Approaches

Introducing bromine at the 7-position is critical for biological activity. Two primary strategies exist:

Direct Bromination of Chromene Intermediates

Post-cyclization bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves moderate yields (40–50%). However, this method risks over-bromination and requires stringent temperature control (0–5°C).

Brominated Phenol Precursors

Using pre-brominated phenols (e.g., 3-bromophenol) ensures regioselectivity and simplifies purification. This approach is favored in large-scale syntheses.

Esterification Techniques: From Carboxylic Acid to Methyl Ester

Chromene-3-carboxylic acid intermediates are esterified using oxalyl chloride and methanol. For example, treating the acid with oxalyl chloride in dichloromethane generates the acyl chloride, which reacts with methanol in the presence of triethylamine to yield the methyl ester.

Comparative Analysis of Esterification Methods:

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl Chloride Route | Oxalyl chloride, MeOH | 85–90 | >99 |

| CDI-Mediated Coupling | Carbonyldiimidazole | 75–80 | 98 |

| Acid-Catalyzed | H2SO4, MeOH | 60–70 | 95 |

CDI (1,1'-carbonyldiimidazole) offers milder conditions but higher costs.

Alternative Synthetic Routes: Selenaheterocycles and Photorelease Systems

Patented methods describe the synthesis of selenopheno[3,2-h]chromene analogs, where 7-bromo-2H-chromene-3-carboxylate serves as a precursor. A selenium-containing heterocycle is introduced via nucleophilic substitution, requiring anhydrous conditions and palladium catalysis. Additionally, photorelease systems utilize brominated coumarins as photolabile protecting groups, though these applications focus on drug delivery rather than synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 7-bromo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The chromene ring can be oxidized or reduced to form different derivatives with altered biological activities.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems with potential pharmaceutical applications.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while oxidation and reduction can lead to chromanones or chromanols .

Applications De Recherche Scientifique

Biological Activities

Methyl 7-bromo-2H-chromene-3-carboxylate exhibits a range of biological activities, making it a subject of interest in pharmacological research:

-

Anticancer Activity :

- Several studies have demonstrated that chromene derivatives, including this compound, possess anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines such as gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) .

- Antioxidant Properties :

- Antimicrobial Activity :

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

-

Condensation Reactions :

- The compound can be synthesized via the condensation of salicylaldehyde with malonic acid derivatives in the presence of a suitable catalyst .

- Bromination :

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antioxidant Activity

Research evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, comparable to standard antioxidants, highlighting its utility in formulations aimed at combating oxidative stress .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-bromo-2H-chromene-3-carboxylate | Bromine at position 6 | Different position of bromine alters reactivity |

| Methyl 5-bromo-2H-chromene-8-carboxylate | Bromine at position 5 | Variation in carboxylate position affects properties |

| Methyl 7-bromo-2H-chromene-4-carboxylate | Bromine at position 7 | Impacts on biological activity due to structural changes |

This table illustrates how variations in bromination and carboxylate positioning influence the biological activity and chemical properties of related chromene derivatives.

Mécanisme D'action

The mechanism of action of methyl 7-bromo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key analogs include:

Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (OXE-H): Features a diethylamino group at position 7 and a ketone at position 2.

7-Chloro-3-methyl-1H-indole-2-carboxylic acid : A chloro-substituted indole derivative with a carboxylic acid group.

Methyl 7-methoxy-2H-chromene-3-carboxylate : Methoxy substituent at position 4.

Table 1: Structural and Physicochemical Comparison

Spectroscopic Properties

Table 2: NMR Data Comparison

The bromine atom in the target compound induces downfield shifts in aromatic protons compared to electron-donating groups (e.g., methoxy or diethylamino). The ester carbonyl (C=O) resonates near 165–170 ppm, consistent with chromene derivatives .

Hydrogen Bonding and Crystallography

Bromine’s polarizability may influence crystal packing via halogen bonding, whereas amino or methoxy groups rely on classical hydrogen bonds (e.g., OXE-H’s oxime group forms N–H···O interactions) . Software like SHELXL and WinGX are critical for analyzing such structural features.

Activité Biologique

Methyl 7-bromo-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a chromene core with a bromine substituent at the 7-position and a carboxylate ester group. Its molecular formula is , with a molecular weight of approximately 273.09 g/mol. The structural characteristics contribute to its reactivity and potential biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of chromene compounds can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.5 to 32 μg/mL, demonstrating their potential as antimicrobial agents .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma (Hep-G2) cells. For instance, one study reported IC50 values ranging from 20 to 30 μM for various cancer cell lines, indicating moderate cytotoxicity .

Moreover, structural modifications of related chromene derivatives have been linked to enhanced activity against tumor-associated carbonic anhydrases (CAs) IX and XII, which are critical targets in cancer therapy. Some derivatives demonstrated selective inhibition with Ki values in the low micromolar range (e.g., Ki = 0.53 µM for CA IX) .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to their therapeutic profile against inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding affinity and reactivity, potentially inhibiting or activating certain enzymes or signaling pathways involved in disease processes .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for methyl 7-bromo-2H-chromene-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The synthesis of brominated coumarin derivatives typically involves condensation reactions between substituted salicylaldehydes and malonate esters. For example, analogous procedures (e.g., methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) use methanol as a solvent with piperidine catalysis under reflux, achieving yields up to 84% after column chromatography . For bromo derivatives, consider adjusting stoichiometry (e.g., molar ratios of 4-bromo-2-hydroxybenzaldehyde to dimethyl malonate) and optimizing reaction time. Purification via silica gel chromatography with chloroform or dichloromethane as eluents is recommended .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For ¹H NMR, expect aromatic proton signals in the δ 6.5–8.5 ppm range (e.g., coumarin H-4 proton at δ 8.63 in diethylamino analogs) and ester methyl groups at δ 3.8–3.9 ppm . ¹³C NMR should show carbonyl carbons (ester: ~164 ppm; lactone: ~161 ppm) and bromine-induced deshielding in aromatic carbons. HRMS analysis (e.g., QStar Elite) with <5 ppm mass error confirms molecular ion peaks .

Q. What stability considerations are critical for handling this compound in solution?

- Methodological Answer : Brominated coumarins are light-sensitive due to the electron-withdrawing bromine substituent. Store solutions in amber vials under inert gas (N₂/Ar). Monitor decomposition via TLC or HPLC, particularly in polar aprotic solvents (e.g., DMSO). For long-term storage, lyophilize the compound and keep at –20°C .

Advanced Research Questions

Q. How do electronic effects of the bromo substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at position 7 activates the coumarin ring for electrophilic substitution but may hinder nucleophilic attacks due to steric and electronic effects. For example, in oxime formation (analogous to OXE derivatives), use hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours. Monitor progress via FT-IR for C=N stretch (~1600 cm⁻¹) . Compare kinetics with non-halogenated analogs to quantify bromine’s deactivating impact.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR peaks) during derivative synthesis?

- Methodological Answer : Contradictions often arise from residual solvents, rotamers, or byproducts. For example, in OXE-B synthesis, a doublet at δ 6.23–6.20 ppm (J = 1.5 Hz) was attributed to methacryloyl vinyl protons, confirmed by COSY and HSQC . Always run 2D NMR (e.g., NOESY, HMBC) to assign ambiguous signals. Cross-validate with HRMS to rule out impurities.

Q. How can computational modeling predict the photophysical properties of this compound?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and UV-Vis absorption maxima. Compare results with experimental λ_max (e.g., diethylamino analogs show ~400 nm absorption). Solvent effects (PCM model) improve accuracy for polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.